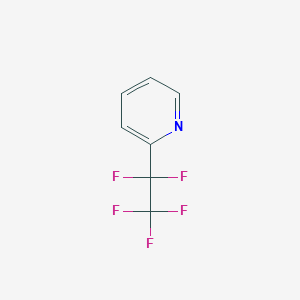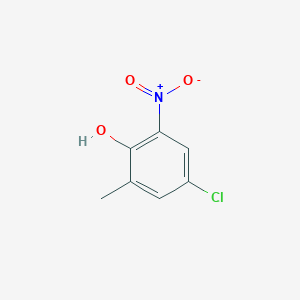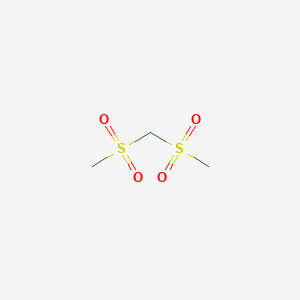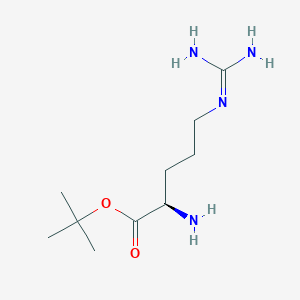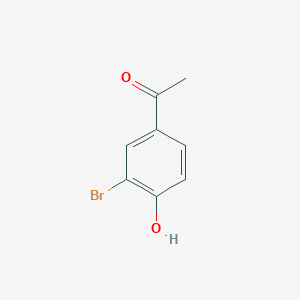
1-(3-Bromo-4-hydroxyphenyl)ethanone
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of bromophenyl ethanones has been extensively studied using various computational and experimental techniques. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using Gaussian09 software, with results aligning well with experimental infrared bands and X-ray diffraction (XRD) data . The stability of the molecule, as indicated by hyper-conjugative interactions and charge delocalization, was analyzed using Natural Bond Orbital (NBO) analysis. The HOMO and LUMO analysis provided insights into intramolecular charge transfer, and molecular docking studies suggested potential inhibitory activity against target proteins .
Synthesis Analysis
Synthesis of bromophenyl ethanones and their derivatives involves various strategies. A 7-step synthesis procedure was developed for enantiomerically pure diarylethanes, starting from a bromophenyl ethanone derivative, with the key step being the resolution of an intermediate acetic acid by crystallization . Another study reported the synthesis of a dihydro-indolone derivative from 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone under microwave radiation, showcasing the versatility of bromophenyl ethanones in synthetic chemistry . Additionally, an improved synthetic method for 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate of Synephrine, was developed, achieving a yield of 64.7% with a purity of 90.2% .
Chemical Reactions Analysis
Bromophenyl ethanones participate in various chemical reactions, forming diverse compounds with potential biological activities. For example, 1-(4-Bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared and used to synthesize dihydropyrimidinones, which were then screened for antimicrobial activity . The reactivity of bromophenyl ethanones allows for the creation of compounds with significant biological relevance.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl ethanones are influenced by their molecular structure. The study of a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones revealed that the most stable conformations involved hydrogen bond formation, with enthalpy values for these bonds ranging from 24.86–30.51 kJ mol−1 . In another study, the synthesis and characterization of flexible polyethers based on bromophenyl ethanones demonstrated that phase transition temperatures and thermodynamic parameters varied with the breadth of the molecules . The polymorphism and phase transition of a hexyloxy derivative of hydroxyphenyl ethanone were also investigated, highlighting the impact of molecular arrangement on the material's properties .
Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Key Intermediates : 1-(3-Bromo-4-hydroxyphenyl)ethanone serves as a key intermediate in the synthesis of various compounds. Li Yu-feng (2013) demonstrated its use in synthesizing Synephrine intermediates with high yield and purity, confirming its structure through NMR techniques (Li Yu-feng, 2013).
Selective α-monobromination : It is used in selective α-monobromination processes. W. Ying (2011) explored the use of 1-(3-Bromo-4-hydroxyphenyl)ethanone in the selective α-monobromination of alkylaryl ketones, yielding good results and demonstrating its potential for regioselective bromination (W. Ying, 2011).
Use in Fluorescent Probes : T. Fang et al. (2019) highlighted its application in creating BODIPY-based fluorescent probes. These probes are highly selective for H2S, indicating its utility in biological systems (T. Fang et al., 2019).
Formation of Bromophenols : Ke Li et al. (2007) reported the isolation of bromophenols from marine algae, where compounds like 1-(3-Bromo-4-hydroxyphenyl)ethanone showed significant antioxidant activity (Ke Li et al., 2007).
Biochemical and Pharmaceutical Research
Antimicrobial Properties : V.M. Sherekar et al. (2022) synthesized derivatives of 1-(3-Bromo-4-hydroxyphenyl)ethanone and found them to possess excellent antimicrobial activities, indicating its potential in developing new antimicrobial agents (V.M. Sherekar et al., 2022).
Catalysis in Asymmetric Reduction : T. H. K. Thvedt et al. (2011) utilized it in the asymmetric reduction of ketones, showcasing its role in producing enantioenriched secondary alcohols and demonstrating its importance in stereoselective synthesis (T. H. K. Thvedt et al., 2011).
Synthesis of Fluorescent Compounds : Salman A. Khan et al. (2016) synthesized a powerful fluorophore by reacting 1-(3-Bromo-4-hydroxyphenyl)ethanone under specific conditions, indicating its use in creating fluorescent compounds with potential applications in various fields (Salman A. Khan et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-bromo-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXAYGVHWYOOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345925 | |
| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-hydroxyphenyl)ethanone | |
CAS RN |
1836-06-2 | |
| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1836-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-Bromo-4'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

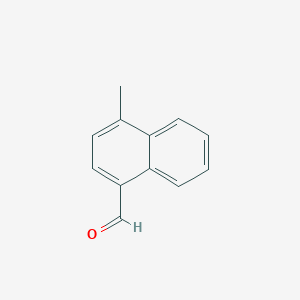
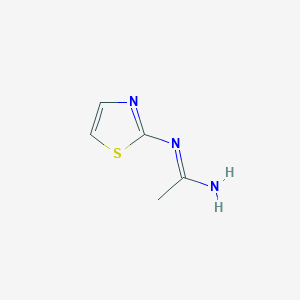
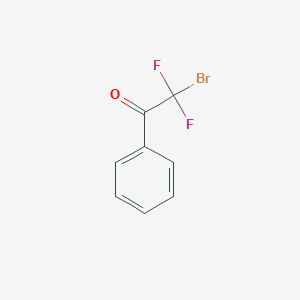



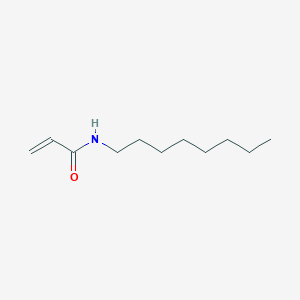
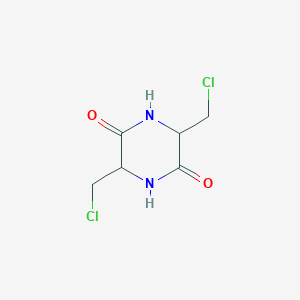
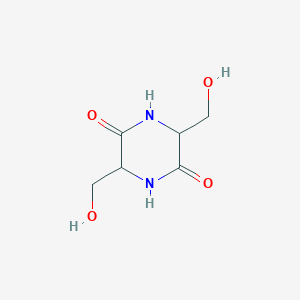
![3-[2-(2-Hydroxyethoxy)ethoxy]propanenitrile](/img/structure/B157162.png)
